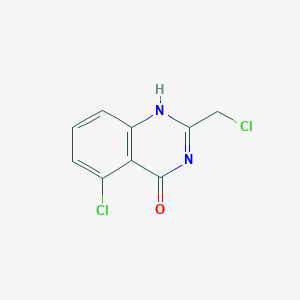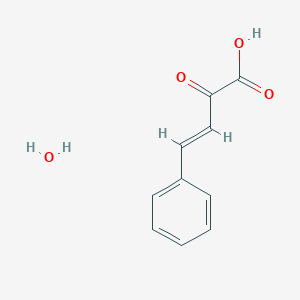![molecular formula C19H20BrNO4S B7882232 Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate](/img/structure/B7882232.png)
Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate is a complex organic compound that features a cyclopentane ring substituted with a carboxylate group and a sulfonamide group linked to a bromophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through a bromination reaction of a suitable aromatic precursor.
Sulfonamide Formation: The bromophenyl intermediate is then reacted with a sulfonyl chloride to form the sulfonamide linkage.
Cyclopentane Ring Introduction: The sulfonamide intermediate is further reacted with a cyclopentane derivative under suitable conditions to introduce the cyclopentane ring.
Carboxylation: Finally, the carboxylate group is introduced through a carboxylation reaction, typically using a carboxylating agent such as carbon dioxide or a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups depending on the nucleophile used.
科学研究应用
Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studies of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s affinity for its target.
相似化合物的比较
Similar Compounds
Methyl 4-(4-bromophenyl)benzoate: This compound shares the bromophenyl group but lacks the sulfonamide and cyclopentane moieties.
1-Bromo-4-(methylsulfonyl)benzene: Similar in having a bromophenyl group and a sulfonyl group, but differs in the overall structure.
Uniqueness
Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate is unique due to its combination of a cyclopentane ring, a carboxylate group, and a sulfonamide linkage to a bromophenyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
属性
IUPAC Name |
methyl 1-[[4-(4-bromophenyl)phenyl]sulfonylamino]cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4S/c1-25-18(22)19(12-2-3-13-19)21-26(23,24)17-10-6-15(7-11-17)14-4-8-16(20)9-5-14/h4-11,21H,2-3,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRULGZZJVCEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B7882153.png)


![5-[2-(Trimethylsilyl)ethynyl]furan-2-carbaldehyde](/img/structure/B7882165.png)
![methyl 3-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B7882170.png)
![methyl 3-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B7882172.png)
![methyl 4-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B7882187.png)
![N-{[4-(benzyloxy)phenyl]methyl}-N-[(3-fluorophenyl)methyl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B7882202.png)
![2-({[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amino)acetic acid](/img/structure/B7882204.png)
![2-({[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amino)acetic acid](/img/structure/B7882210.png)
![3-({[4-(Benzyloxy)phenyl]methyl}sulfanyl)-3-phenylpropanoic acid](/img/structure/B7882220.png)
![2-{[(4-{[4-(Benzyloxy)phenyl]methoxy}phenyl)methyl][(3-fluorophenyl)methyl]amino}acetic acid](/img/structure/B7882223.png)
![3-{[4-(Benzyloxy)phenyl]methanesulfonyl}-3-phenylpropanoic acid](/img/structure/B7882224.png)
![tetrasodium 1-[(6S)-6-(dicarboxylato-1H-1,2,3-triazol-1-yl)-hexahydrofuro[3,2-b]furan-3-yl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B7882230.png)
